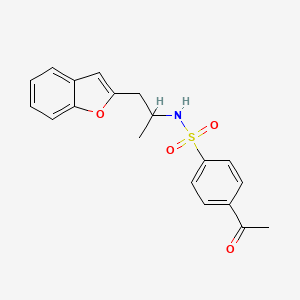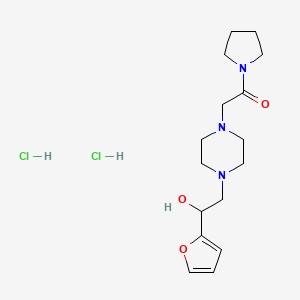
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as MLi-2, is a small molecule inhibitor that has been developed for the treatment of various diseases. MLi-2 has shown promising results in preclinical studies, making it a potential candidate for further research.
Aplicaciones Científicas De Investigación
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE) is a common strategy for treating early stages of Alzheimer’s disease. Research has shown that isoxazoles, including our compound of interest, can act as AChE inhibitors . Specifically, the compound demonstrates moderate inhibitory activity against AChE (with a 50% inhibitory concentration of 134.87 μM). Molecular docking studies reveal interactions between the compound and the active site of AChE, supporting its potential therapeutic efficacy.
Antifungal Properties
While not directly related to AChE inhibition, it’s worth noting that isoxazoles have been explored for their antifungal activities. For instance, derivatives of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis . Although this specific compound hasn’t been studied in this context, it highlights the broader potential of isoxazoles.
Ligand-Protein Interactions
Molecular docking studies have demonstrated that our compound interacts with AChE in a manner similar to reference compounds. These ligand-protein interactions provide insights into its binding mode and potential therapeutic relevance. Further exploration of its interactions with other proteins could reveal additional applications.
Propiedades
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-4-2-1-3-13(14)15-9-12(20-22-15)10-19-16(21)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDEPOJSCSBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)





![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)